![molecular formula C21H19FN2O2 B4463024 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4463024.png)
5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
Overview
Description
5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as FIPI, is a small molecule inhibitor that has been developed as a tool for studying the role of phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) in cellular processes. FIPI has been shown to be a potent and selective inhibitor of PIP5Ks, which are enzymes that play important roles in a variety of cellular processes, including cytoskeletal organization, membrane trafficking, and cell signaling.
Mechanism of Action
5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole works by binding to the lipid substrate binding site of PIP5Ks, which prevents the enzyme from catalyzing the formation of phosphatidylinositol 4,5-bisphosphate (PIP2) from phosphatidylinositol 4-phosphate (PIP). This leads to a decrease in cellular levels of PIP2, which in turn affects downstream signaling pathways that are regulated by PIP2.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to have a number of biochemical and physiological effects in cells. For example, 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to inhibit cell migration and invasion by disrupting the cytoskeleton and decreasing the levels of PIP2. 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to inhibit the formation of autophagosomes, which are important for the degradation of damaged or unwanted cellular components.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments is that it is a potent and selective inhibitor of PIP5Ks, which allows for the specific targeting of these enzymes in cells. However, one limitation of using 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One area of interest is the development of new inhibitors that target other lipid kinases involved in cellular processes. Another area of interest is the use of 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole in combination with other drugs to target multiple pathways involved in disease. Finally, there is interest in the development of new delivery methods for 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity.
Scientific Research Applications
5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been used extensively in scientific research to study the role of PIP5Ks in various cellular processes. For example, 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been used to investigate the role of PIP5Ks in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion. 5-(4-fluorophenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been used to study the role of PIP5Ks in the regulation of membrane trafficking, which is important for the transport of proteins and lipids between different cellular compartments.
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-5-2-3-6-17(14)19-7-4-12-24(19)21(25)18-13-20(26-23-18)15-8-10-16(22)11-9-15/h2-3,5-6,8-11,13,19H,4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXGHZDLCZMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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